17(R)-Hdha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17®-Hydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic effects in various inflammatory diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17®-Hydroxy-docosahexaenoic acid typically involves the enzymatic conversion of docosahexaenoic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 17th carbon position of docosahexaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic natural enzymatic processes.

Industrial Production Methods

Industrial production of 17®-Hydroxy-docosahexaenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of docosahexaenoic acid. These methods aim to achieve high yield and purity of the compound through optimized fermentation processes and downstream purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

17®-Hydroxy-docosahexaenoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other bioactive lipid mediators.

Reduction: The hydroxy group can be reduced to a corresponding alcohol.

Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of enzymes like lipoxygenases.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products

Oxidation: Produces various oxidized lipid mediators.

Reduction: Produces 17®-hydroxy-docosahexaenoic alcohol.

Substitution: Produces esters or ethers of 17®-Hydroxy-docosahexaenoic acid.

Aplicaciones Científicas De Investigación

Role in Obesity and Metabolic Disorders

Mechanism of Action:

Research indicates that 17-HDHA serves as a precursor to specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation associated with obesity. Studies on murine models have shown that treatment with 17-HDHA significantly reduces adipose tissue inflammation, enhances insulin sensitivity, and improves glucose tolerance in obese mice. Specifically, 17-HDHA treatment led to decreased expression of inflammatory cytokines and increased levels of adiponectin, a hormone linked to improved metabolic health .

Key Findings:

- Reduction of Inflammation: In obese mice, 17-HDHA treatment correlated with lower levels of inflammatory markers and improved metabolic profiles.

- Potential Therapeutic Use: Given its ability to mitigate obesity-related complications, 17-HDHA is being investigated as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and cardiovascular diseases .

Pain Sensitivity and Osteoarthritis

Clinical Associations:

Recent studies have established a link between circulating levels of 17-HDHA and pain sensitivity in humans. In a cohort study involving individuals with knee osteoarthritis, higher levels of 17-HDHA were associated with increased heat pain thresholds and lower pain scores . This suggests that 17-HDHA may play a protective role against pain perception.

Implications for Treatment:

- Pain Management: The anti-inflammatory properties of 17-HDHA suggest it could be beneficial in managing chronic pain conditions, particularly osteoarthritis. The modulation of pain sensitivity through SPMs like 17-HDHA presents a novel approach to pain management strategies .

Immune System Modulation

Effects on B Cell Function:

Research has demonstrated that 17-HDHA enhances the differentiation of B cells into antibody-secreting cells without affecting their proliferation. In immunization studies using ovalbumin (OVA), mice treated with 17-HDHA exhibited significantly higher levels of OVA-specific IgM and IgG antibodies compared to controls . This indicates that 17-HDHA may enhance humoral immune responses.

Potential Applications:

- Vaccine Development: The ability of 17-HDHA to boost antibody production could be leveraged in vaccine formulations to improve efficacy against various pathogens.

- Autoimmune Conditions: Given its role in modulating immune responses, further research could explore the use of 17-HDHA in treating autoimmune diseases by promoting balanced immune function .

Summary Table of Applications

Mecanismo De Acción

17®-Hydroxy-docosahexaenoic acid exerts its effects through several molecular targets and pathways:

Receptor Binding: It binds to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, which are involved in the resolution of inflammation.

Signal Transduction: Activates intracellular signaling pathways that lead to the production of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines.

Gene Expression: Modulates the expression of genes involved in inflammation and tissue repair.

Comparación Con Compuestos Similares

Similar Compounds

17(S)-Hydroxy-docosahexaenoic acid: Another stereoisomer with similar anti-inflammatory properties.

Resolvin D1: A related lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving actions.

Maresin 1: Another specialized pro-resolving mediator derived from docosahexaenoic acid.

Uniqueness

17®-Hydroxy-docosahexaenoic acid is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct mechanism of action and specific receptor interactions make it a valuable compound for studying the resolution of inflammation and developing new therapeutic strategies.

Propiedades

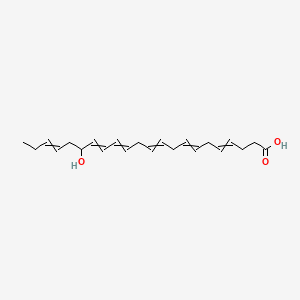

IUPAC Name |

17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.